

Independent Verification of HIV-1 Inhibitor-55 Potency: A Comparative Guide

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-55	
Cat. No.:	B12396380	Get Quote

This guide provides an objective comparison of the investigational HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 inhibitor-55**, with established, FDA-approved drugs of the same class. The content is intended for researchers, scientists, and drug development professionals, offering a summary of potency data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Potency of Non-Nucleoside Reverse Transcriptase Inhibitors

The in vitro potency of **HIV-1 inhibitor-55** against wild-type (WT) HIV-1 and several common reverse transcriptase (RT) mutants is presented below in comparison to approved NNRTIs. The data, summarized from publicly available sources, includes 50% effective concentration (EC50) values from cell-based antiviral assays and 50% inhibitory concentration (IC50) values from enzymatic assays.



Inhibitor	Target	EC50 (nM) vs WT HIV-1	IC50 (µM) vs WT HIV-1 RT	Activity against RT Mutants (EC50 in µM)
HIV-1 inhibitor-55	HIV-1 Reverse Transcriptase	8.6	0.11	L100I: 1.1, K103N: 0.12, Y181C: 0.36, Y188L: 0.75, E138K: 0.033, F227L + V106A: 3.06
Doravirine	HIV-1 Reverse Transcriptase	13 - 23	Not specified	Retains activity against K103N, Y181C, and G190A mutants. [1] Shows reduced activity against M230L and K103N/Y181C. [2]
Efavirenz	HIV-1 Reverse Transcriptase	1.7 - 5.0	Not specified	Significant loss of activity against K103N mutant viruses.[3][4] Y181C confers only minor resistance.[5]
Etravirine	HIV-1 Reverse Transcriptase	0.9 - 5.5[6]	Not specified	Active against many strains resistant to first-generation NNRTIs, including K103N. [6] Y181C



				mutation confers resistance.[5]
Nevirapine	HIV-1 Reverse Transcriptase	10 - 100	Not specified	Significant loss of activity against K103N and Y181C mutants.
Rilpivirine	HIV-1 Reverse Transcriptase	0.24 - 1.2	Not specified	Potently inhibits WT and several mutant viruses, including L100I, K103N, Y181C, Y188L, and H221Y, with IC50 values generally below 2 nM.[7] Y181C and E138K mutations can confer resistance.[5][7]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide for determining the potency of HIV-1 inhibitors.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the 50% effective concentration (EC50) of an inhibitor.

General Procedure:



- Cell Seeding: Human T-lymphocyte cells (e.g., MT-4, CEMx174) are seeded into the wells of a 96-well microtiter plate.
- Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
- Infection: A standardized amount of HIV-1 virus stock is added to the wells containing the cells and the various concentrations of the inhibitor. Control wells with no inhibitor are also included.
- Incubation: The plate is incubated at 37°C for 4-5 days to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein, typically the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
- Data Analysis: The percentage of inhibition of viral replication at each inhibitor concentration
 is calculated relative to the control wells. The EC50 value, the concentration of the inhibitor
 that reduces viral replication by 50%, is then determined by plotting the percent inhibition
 against the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzymatic Assay

This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Objective: To determine the 50% inhibitory concentration (IC50) of an inhibitor.

General Procedure:

- Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•(dT)15), deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., biotin- or digoxigenin-labeled), and a buffer solution.
- Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
- Enzyme Addition: A known amount of purified recombinant HIV-1 RT is added to initiate the reaction. A control reaction without the inhibitor is also run.

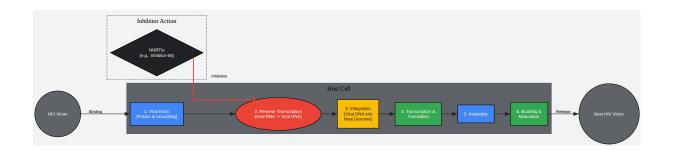


- Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the synthesis of DNA.[10][11]
- Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a common colorimetric method, the biotin-labeled DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which then reacts with a substrate to produce a colored product.
 [11] The intensity of the color is proportional to the amount of DNA synthesized.
- Data Analysis: The percentage of RT activity inhibition is calculated for each inhibitor concentration compared to the control. The IC50 value, the concentration of the inhibitor that reduces RT activity by 50%, is determined from a dose-response curve.

Visualizations

HIV-1 Replication Cycle and NNRTI Mechanism of Action









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